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Compound of Interest

Compound Name: Einecs 304-926-9

Cat. No.: B12670904 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No direct, quantitative solubility data for the specific compound "stearic acid,

compound with (±)-alpha-methylphenethylamine (1:1)" has been identified in publicly available

scientific literature. This guide, therefore, provides a comprehensive overview of the solubility

characteristics of its constituent components, stearic acid and (±)-alpha-methylphenethylamine

(amphetamine), along with standardized experimental protocols for solubility determination and

relevant biological pathways.

Introduction
The compound in question is an acid-base salt formed between stearic acid, a long-chain

saturated fatty acid, and (±)-alpha-methylphenethylamine, a potent central nervous system

stimulant commonly known as amphetamine. The solubility of such a salt is a critical

physicochemical parameter that influences its absorption, distribution, metabolism, and

excretion (ADME) profile, as well as its formulation development. The overall solubility will be

dictated by the properties of the individual components and the environment (e.g., solvent, pH,

temperature).

Solubility Data of Constituent Components
Stearic Acid
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Stearic acid is a non-polar, waxy solid. Its solubility is largely dependent on the polarity of the

solvent and the temperature.

Table 1: Solubility of Stearic Acid in Various Solvents

Solvent Temperature (°C)
Solubility (g / 100 g
Solvent)

Water Ambient
Very low (fraction of a

milligram)[1]

Dichloromethane Ambient 3.58[1]

Ethanol 28
Data not explicitly quantified in

search results

Methanol 28
Data not explicitly quantified in

search results

Ethyl Acetate 28
Data not explicitly quantified in

search results

Acetone 28
Data not explicitly quantified in

search results

Note: A study by Heryanto et al. (2007) measured the solubility of stearic acid in ethanol,

methanol, ethyl acetate, and acetone at temperatures ranging from 301 to 313 K (28 to 40 °C),

finding that solubility increased with temperature. Ethyl acetate was the best solvent among

those tested[2][3].

(±)-alpha-Methylphenethylamine (Amphetamine)
The solubility of amphetamine is highly dependent on whether it is in its free base form or as a

salt. The free base is an oily liquid with poor water solubility, while its salts are generally water-

soluble.

Table 2: Solubility of Amphetamine and its Salts
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Compound Form Solvent Solubility Description

Amphetamine (free base) Water Insoluble[4]

Amphetamine Sulfate Water Freely soluble[5]

Amphetamine Phosphate Water
More soluble than

amphetamine sulfate[6]

Amphetamine Phosphate Alcohol Slightly soluble[6]

Amphetamine Phosphate Benzene, Chloroform, Ether Practically insoluble[6]

Amphetamine Hydrochloride
Data not explicitly quantified in

search results

Experimental Protocols for Solubility Determination
Given the absence of specific data for the target compound, generic but detailed protocols for

determining thermodynamic and kinetic solubility are provided below.

Thermodynamic Solubility Determination (Shake-Flask
Method)
This method determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

Preparation: An excess amount of the solid compound is added to a known volume of the

test solvent (e.g., water, buffer at a specific pH) in a sealed vial.

Equilibration: The vial is agitated (e.g., shaken or stirred) at a constant temperature for a

prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the solid

and dissolved compound.

Phase Separation: The undissolved solid is separated from the solution by centrifugation or

filtration. Care must be taken to avoid temperature changes during this step.
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Quantification: The concentration of the compound in the clear supernatant or filtrate is

determined using a suitable analytical method, such as High-Performance Liquid

Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

Calculation: The solubility is reported in units such as mg/mL or µM.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination
This high-throughput method is often used in early drug discovery to assess the solubility of

compounds from a Dimethyl Sulfoxide (DMSO) stock solution.

Methodology:

Stock Solution: A concentrated stock solution of the test compound is prepared in DMSO.

Dilution: A small aliquot of the DMSO stock is added to an aqueous buffer in a multi-well

plate.

Incubation: The plate is shaken for a short period (e.g., 1-2 hours) at a constant temperature.

Precipitation Detection: The formation of a precipitate is detected. This can be done directly

by nephelometry (light scattering) or indirectly.

Indirect Quantification: For indirect measurement, the plate is filtered to remove any

precipitate. The concentration of the compound in the filtrate is then determined by a suitable

analytical method (e.g., UV-Vis spectroscopy, LC-MS).

Caption: Workflow for Kinetic Solubility Determination.

Relevant Signaling Pathways of Amphetamine
Amphetamine exerts its effects by modulating monoamine neurotransmitter systems, primarily

dopamine (DA) and norepinephrine (NE).[7][8][9] Understanding these pathways is crucial for

predicting the pharmacological activity of any amphetamine-containing compound.

The primary mechanism involves the following steps:
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Entry into Presynaptic Neuron: Amphetamine enters the presynaptic neuron via the

dopamine transporter (DAT) or by diffusing across the cell membrane.

VMAT2 Inhibition: Inside the neuron, amphetamine inhibits the vesicular monoamine

transporter 2 (VMAT2), which is responsible for loading dopamine into synaptic vesicles.[8]

This leads to an increase in cytosolic dopamine concentration.

DAT Reversal: The elevated cytosolic dopamine causes the dopamine transporter (DAT) to

reverse its direction of transport, releasing dopamine from the neuron into the synaptic cleft.

TAAR1 Activation: Amphetamine also acts as an agonist at the intracellular trace amine-

associated receptor 1 (TAAR1).[1][2] Activation of TAAR1 can lead to further downstream

signaling, including the phosphorylation of DAT, which contributes to dopamine efflux.[1]

Caption: Amphetamine's Mechanism of Action at the Dopamine Synapse.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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